molecular formula C44H80N2O2 B14613244 N~1~,N~3~-Dioctadecylbenzene-1,3-dicarboxamide CAS No. 57467-22-8

N~1~,N~3~-Dioctadecylbenzene-1,3-dicarboxamide

Cat. No.: B14613244
CAS No.: 57467-22-8
M. Wt: 669.1 g/mol
InChI Key: LIOYMLBYICWSGH-UHFFFAOYSA-N
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Description

N~1~,N~3~-Dioctadecylbenzene-1,3-dicarboxamide is a chemical compound characterized by its unique structure, which includes two octadecyl (C18) chains attached to a benzene ring through amide linkages. This compound is known for its hydrophobic properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Dioctadecylbenzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with octadecylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with octadecylamine to yield the desired product. The reaction conditions often include refluxing in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of N1,N~3~-Dioctadecylbenzene-1,3-dicarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Dioctadecylbenzene-1,3-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~,N~3~-Dioctadecylbenzene-1,3-dicarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1,N~3~-Dioctadecylbenzene-1,3-dicarboxamide involves its interaction with hydrophobic environments. The long octadecyl chains allow it to embed within lipid bilayers, affecting membrane fluidity and protein function. This property makes it useful in studying membrane dynamics and as a potential drug delivery agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~3~-Dioctadecylbenzene-1,3-dicarboxamide is unique due to its specific amide linkages and the presence of two long octadecyl chains, which confer distinct hydrophobic properties and make it particularly useful in applications requiring interaction with lipid environments .

Properties

CAS No.

57467-22-8

Molecular Formula

C44H80N2O2

Molecular Weight

669.1 g/mol

IUPAC Name

1-N,3-N-dioctadecylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C44H80N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-45-43(47)41-36-35-37-42(40-41)44(48)46-39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-37,40H,3-34,38-39H2,1-2H3,(H,45,47)(H,46,48)

InChI Key

LIOYMLBYICWSGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C1=CC(=CC=C1)C(=O)NCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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